molecular formula C6H10O5 B1669310 Conduritol b epoxide CAS No. 6090-95-5

Conduritol b epoxide

Cat. No.: B1669310
CAS No.: 6090-95-5
M. Wt: 162.14 g/mol
InChI Key: ZHMWOVGZCINIHW-FTYOSCRSSA-N
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Scientific Research Applications

Conduritol B epoxide has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Conduritol B epoxide (CBE) is an irreversible inhibitor of glucocerebrosidase , also known as acid β-glucosidase, glucosylceramidase, GBA, or GBA1 . Glucocerebrosidase is a lysosomal enzyme that degrades glucosyl-ceramide . Its deficiency causes Gaucher disease (GD), a common lysosomal storage disorder .

Mode of Action

CBE acts as a mechanism-based irreversible inhibitor of glucocerebrosidase . It binds covalently to the catalytic site of acid β-glucosidase . This inhibition results in the accumulation of glucocerebroside .

Biochemical Pathways

The primary biochemical pathway affected by CBE is the degradation of glucosyl-ceramide by glucocerebrosidase . Inhibition of this lysosomal glucosidase results in the accumulation of glucocerebroside . This accumulation fuels α-synuclein aggregation in human induced pluripotent stem cell (iPSC) neurons .

Pharmacokinetics

It is known that cbe is used to generate cell and animal models for investigations on gaucher disease and parkinson’s disease

Result of Action

The inhibition of glucocerebrosidase by CBE leads to the accumulation of glucocerebroside . This accumulation can lead to various cellular effects, including lysosomal dysfunction . In oligodendrocytes, β-glucocerebrosidase inactivation induces lysosomal dysfunction and inhibits myelination in vitro . Moreover, oligodendrocyte-specific β-glucocerebrosidase loss-of-function was sufficient to induce in vivo demyelination and early neurodegenerative hallmarks, including axonal degeneration, α-synuclein accumulation, and astrogliosis .

Action Environment

The action of CBE can be influenced by various environmental factors. For instance, the concentration of CBE can affect its selectivity. Only at significantly higher CBE concentrations, nonlysosomal glucosylceramidase (GBA2) and lysosomal β-glucosidase were identified as major off-targets in cells and zebrafish larvae . A tight, but acceptable window for selective inhibition of GBA in the brain of mice was observed .

Biochemical Analysis

Biochemical Properties

Conduritol B epoxide interacts with the enzyme glucocerebrosidase, inhibiting its activity . This inhibition is achieved through a covalent bond formed between the epoxide group of the CBE and the catalytic nucleophile of the enzyme . The compound also inhibits α-glucosidase activity in a variety of species .

Cellular Effects

In cellular models, this compound has been shown to influence cell function by inhibiting the breakdown of glucosylceramide, leading to its accumulation within cells . This can disrupt cellular processes and lead to pathological conditions such as Gaucher disease . In neurons, it has been shown to preserve ganglioside distribution at the neuromuscular junction, delay disease onset, and improve motor function .

Molecular Mechanism

The molecular mechanism of this compound involves the irreversible inhibition of glucocerebrosidase. The compound forms a covalent bond with the catalytic nucleophile of the enzyme, rendering it inactive . This prevents the breakdown of glucosylceramide, leading to its accumulation within cells .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been shown to inhibit glucocerebrosidase in a time-dependent manner, which is typical for mechanism-based enzyme inactivators .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For example, in a mouse model of amyotrophic lateral sclerosis, it was found that this compound preserved ganglioside distribution at the neuromuscular junction, delayed disease onset, improved motor function, and preserved motor neurons as well as neuromuscular junctions from degeneration .

Metabolic Pathways

This compound is involved in the metabolic pathway of glucosylceramide degradation, where it inhibits the enzyme glucocerebrosidase . This leads to the accumulation of glucosylceramide, disrupting normal metabolic flux and leading to pathological conditions .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, its effects on cells suggest that it is able to penetrate cell membranes and exert its effects intracellularly .

Subcellular Localization

The subcellular localization of this compound is not well defined. Given its role as an inhibitor of glucocerebrosidase, a lysosomal enzyme, it is likely that it localizes to the lysosomes where it exerts its inhibitory effects .

Preparation Methods

Conduritol B epoxide can be synthesized through a two-step process. The first step involves the selective oxidation of glucose or conduritol B to produce the corresponding 1,2-epoxy sugar. In the second step, the 1,2-epoxy sugar undergoes an intramolecular reaction to form this compound . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield .

Chemical Reactions Analysis

Conduritol B epoxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Properties

IUPAC Name

(1R,2R,3S,4S,5R,6S)-7-oxabicyclo[4.1.0]heptane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-1-2(8)4(10)6-5(11-6)3(1)9/h1-10H/t1-,2-,3+,4+,5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMWOVGZCINIHW-FTYOSCRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C2C(C1O)O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@@H]([C@H]([C@H]2[C@@H]([C@@H]1O)O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044069, DTXSID501046066
Record name Conduritol B epoxide
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Record name (1R,2R,3S,4S,5R,6S)‐7-Oxabicyclo[4.1.0]heptane‐2,3,4,5‐tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501046066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6090-95-5
Record name Conduritol B epoxide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Conduritol epoxide
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Record name Conduritol B epoxide
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Record name Conduritol B epoxide
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Record name CONDURITOL B EPOXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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